4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
It’s important to note that the study of new compounds is a complex process that involves multiple stages of research, including laboratory studies, animal studies, and clinical trials in humans. Each of these stages provides important information about the compound’s safety, efficacy, and optimal use .
Biochemical Analysis
Biochemical Properties
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition is significant because prostaglandins play a vital role in inflammation and pain. Additionally, this compound has been found to interact with α-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammation and metabolic disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This effect is particularly notable in cancer cell lines such as CCRF-CEM and MIA PaCa-2. Furthermore, this compound has been reported to inhibit the proliferation of HeLa cells, indicating its potential as an anticancer agent .
Preparation Methods
The synthesis of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid involves several steps. One common method includes the reaction of benzo[1,3]dioxole with an appropriate carbamoyl chloride under controlled conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid can be compared with other similar compounds such as:
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid: This compound has a similar structure but lacks the dimethyl groups, which may affect its reactivity and applications.
Benzo[1,3]dioxole derivatives: These compounds share the benzo[1,3]dioxole core but differ in their functional groups, leading to variations in their chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-3,3-dimethyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,7-13(17)18)6-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5H,6-8H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXWDNLTAIVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC2=C(C=C1)OCO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.